![molecular formula C7H5N3O3 B3003267 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 1632286-28-2](/img/structure/B3003267.png)

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

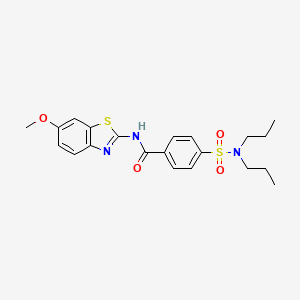

7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one is a chemical compound that has been studied for its potential applications in various fields. It is structurally elucidated as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP). The molecular weight of the PPDHMP was determined as 211 (M + H) with empirical formula at C 11 H 18 N 2 O 2 .

Synthesis Analysis

The synthesis of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one involves several steps. The synthetic sequence leading to the ketones starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester .Molecular Structure Analysis

The molecular structure of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one is complex and involves several functional groups. The compound is a peptide derivative of cyclic dipeptide and diketopiperazine .Scientific Research Applications

Anticancer Agent Development

Researchers have synthesized a series of compounds using 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one as a key intermediate to target the P53 gene in non-small cell lung cancer (NSCLC) cell lines . These compounds, particularly the (Imidazo[1,2-a]pyrazin-6-yl)ureas, have shown cytostatic activity against NSCLC cell lines, suggesting a potential pathway for reactivating mutant P53 and inducing apoptosis in cancer cells .

Organic Synthesis and Drug Development

The imidazo[1,2-a]pyrazine scaffold, which includes 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one , is noted for its reactivity and utility in organic synthesis and drug development . This compound has been the focus of synthetic methods development, illustrating its versatility and potential for creating a wide range of biologically active molecules .

Targeting FGFR Signaling Pathway

Abnormal activation of the FGFR signaling pathway is implicated in various types of tumors. Derivatives of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one have been reported to exhibit potent activities against FGFR1, 2, and 3, which are crucial targets in cancer therapy .

Future Directions

Mechanism of Action

Target of Action

The primary target of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one is multidrug-resistant Staphylococcus aureus . This compound has been shown to have a potent inhibitory effect on this bacterium .

Mode of Action

It has been shown to have a potent inhibitory effect on multidrug-resistant staphylococcus aureus . This suggests that it may interact with the bacterium in a way that inhibits its growth or survival.

Biochemical Pathways

Given its antimicrobial activity, it likely interferes with essential biochemical processes in staphylococcus aureus, leading to the bacterium’s death .

Pharmacokinetics

Its potent antimicrobial activity suggests that it is able to reach its target in the body effectively .

Result of Action

The result of the action of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one is the inhibition of growth or killing of multidrug-resistant Staphylococcus aureus . This makes it a potentially valuable tool in the treatment of infections caused by this bacterium.

Action Environment

The action of 7-Nitropyrrolo[1,2-A]pyrazin-1(2H)-one may be influenced by various environmental factors. For example, the presence of other bacteria, the pH of the environment, and the presence of other drugs could potentially affect its efficacy . .

properties

IUPAC Name |

7-nitro-2H-pyrrolo[1,2-a]pyrazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h1-4H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMALYZUVYGNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C2C(=O)N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3003187.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)

![2-{[4-amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3003196.png)

![3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3003200.png)

![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B3003204.png)

![N-(1-cyanocyclohexyl)-2-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B3003206.png)